molecular formula C5H7ClO2 B1296549 Tetrahydrofuran-2-carbonyl chloride CAS No. 52449-98-6

Tetrahydrofuran-2-carbonyl chloride

Cat. No. B1296549
CAS RN: 52449-98-6
M. Wt: 134.56 g/mol
InChI Key: DVCFNCQPOANJGU-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-carbonyl chloride, also known under its synonyms cas 52449-98-6 or the MDL number MFCD09897727 . This chemical structure has a molecular weight of 134.561 and a chemical formula of C5 H7 Cl O2 .


Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-2-carbonyl chloride consists of a molecular weight of 134.561, a density of 1.3±0.1 g/cm3, and a molecular formula of C5 H7 Cl O2 .


Physical And Chemical Properties Analysis

Tetrahydrofuran-2-carbonyl chloride has a molecular weight of 134.561, a density of 1.3±0.1 g/cm3, a boiling point of 172.8±33.0 °C at 760 mmHg, and a molecular formula of C5 H7 Cl O2 .

Scientific Research Applications

1. Reduction of Unsaturated Bonds

  • THF-2-CC is used as a reagent in the reduction of unsaturated carbon-carbon bonds. A study demonstrated that iron(II or III) chloride and sodium hydride in tetrahydrofuran effectively reduced both carbonyl and olefin bonds in enone, hydrogenating olefins and acetylenes under mild conditions (Fujisawa, Sugimoto, & Ohta, 1976).

2. Catalyst in Organic Synthesis

  • THF-2-CC is involved in the catalytic synthesis of complex organic molecules. For example, carbonylation of ruthenium trichloride in THF yields various ruthenium carbonyl complexes, essential in organic synthesis (Bruce & Stone, 1967).

3. Clathrate Formation for CO2 Capture

  • THF-2-CC plays a role in clathrate formation for carbon dioxide capture from flue gas. Studies have shown that THF as a clathrate former can significantly reduce the clathrate formation pressure, aiding in efficient CO2 capture (Kim, Choi, & Seo, 2017).

4. Synthesis of Polymers and Complex Molecules

  • It is utilized in the synthesis of complex polymers and molecules, such as the chemical anchoring of polytetramethylene ether to carbon nanotubes via cationic polymerization starting from carbonyl chloride group-functionalized multi-walled carbon nanotubes (Wang, Liu, & Qiu, 2007).

5. Electrocatalysis in Organic Reactions

  • THF-2-CC is involved in electrocatalysis, such as in the carboxylation of organic halides, which is catalyzed by cobalt Schiff-base complexes in THF (Folest et al., 1985).

6. Cross-Coupling Reactions

  • It is employed in cross-coupling reactions, for example, in the palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes in THF, which is a method for generating C-C bonds (Dubbaka & Vogel, 2003).

Safety And Hazards

Tetrahydrofuran-2-carbonyl chloride is a highly flammable liquid and vapor. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

oxolane-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCFNCQPOANJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293268
Record name Tetrahydro-2-furancarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2-carbonyl chloride

CAS RN

52449-98-6
Record name Tetrahydro-2-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52449-98-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofuran-2-carbonyl chloride
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Record name Tetrahydro-2-furancarbonyl chloride
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Record name tetrahydrofuran-2-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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